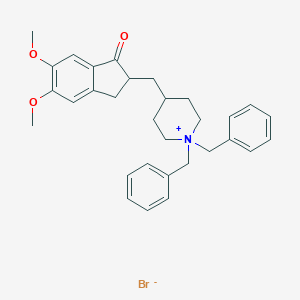

Donepezilbenzyl bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZOWVQOUFMSCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844694-85-5 | |

| Record name | Donepezilbenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DONEPEZILBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Donepezil-Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of donepezil-benzyl bromide, a quaternary ammonium salt derivative of the Alzheimer's disease drug, donepezil. This document details the synthetic pathways, experimental protocols, and analytical techniques used to identify and quantify this compound.

Introduction

Donepezil is a centrally acting reversible acetylcholinesterase inhibitor, widely used in the palliative treatment of Alzheimer's disease. The quaternization of donepezil with benzyl bromide results in the formation of donepezil-benzyl bromide, a compound of interest for further pharmacological studies and as a reference standard in analytical chemistry. This guide outlines the chemical synthesis and detailed characterization of this derivative.

Synthesis of Donepezil-Benzyl Bromide

The synthesis of donepezil-benzyl bromide is typically achieved through the quaternization of the tertiary amine in the piperidine ring of donepezil with benzyl bromide. This reaction is a standard N-alkylation of an amine.

Synthetic Pathway

The synthesis of donepezil itself can be accomplished through various routes, often culminating in the formation of the core structure, 2-((4-benzyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The subsequent reaction with benzyl bromide yields the desired quaternary salt.

A plausible synthetic route to donepezil, which can then be used to produce donepezil-benzyl bromide, involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction.[1][2]

Caption: Synthetic pathway to Donepezil-Benzyl Bromide.

Experimental Protocol: Quaternization of Donepezil

This protocol is a representative procedure for the synthesis of donepezil-benzyl bromide from donepezil.

Materials:

-

Donepezil

-

Benzyl bromide

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve donepezil (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

-

To this solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, add diethyl ether to the mixture to induce precipitation of the quaternary salt.

-

Collect the solid product by vacuum filtration and wash with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield donepezil-benzyl bromide as a solid.

Characterization of Donepezil-Benzyl Bromide

The synthesized donepezil-benzyl bromide must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 844694-85-5 | [3][4][5] |

| Molecular Formula | C31H36BrNO3 | [3][4][5] |

| Molecular Weight | 550.53 g/mol | [3][4][5] |

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the donepezil backbone, with additional signals for the new benzyl group. The protons on the carbon adjacent to the quaternary nitrogen will show a downfield shift compared to donepezil. |

| ¹³C NMR | Signals for all carbon atoms in the molecule, including the two benzyl groups and the piperidinium ring. The carbons attached to the positively charged nitrogen will be deshielded. |

| Mass Spectrometry (ESI-MS) | The positive ion mode should show a peak corresponding to the molecular ion [M-Br]⁺ at m/z 470.6. Fragmentation may show a prominent peak at m/z 91 for the benzyl group.[6] |

| FTIR Spectroscopy | Characteristic peaks for the C=O stretch of the indanone group, C-O stretches of the methoxy groups, and aromatic C-H and C=C stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will differ from that of donepezil. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. Assign the peaks based on their chemical shifts, integration (for ¹H), and splitting patterns. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. Identify the molecular ion peak and major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR accessory.

-

Instrumentation: An FTIR spectrometer.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups present in the molecule.[7]

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Analysis: Inject a solution of the sample and determine the retention time and peak area to assess purity.

Caption: Workflow for the characterization of Donepezil-Benzyl Bromide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of donepezil-benzyl bromide. The provided synthetic protocol and analytical methodologies serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The successful synthesis and thorough characterization of this compound are crucial for its use in further scientific investigations.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Donepezil and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), operating primarily as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its action increases acetylcholine levels at cholinergic synapses, compensating for the cholinergic deficit characteristic of AD.[3][4][5] However, extensive research has revealed that Donepezil's therapeutic effects are not solely dependent on AChE inhibition. A growing body of evidence highlights several non-cholinergic, or pleiotropic, mechanisms that contribute to its overall neuroprotective profile. These include the modulation of amyloid-β (Aβ) aggregation, interaction with nicotinic and NMDA receptors to reduce excitotoxicity, and anti-inflammatory actions.[6][7][8] This guide provides a detailed examination of these multifaceted mechanisms, presents key quantitative data for Donepezil and its analogs, outlines critical experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of Donepezil is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine.[2][9] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5]

Dual Binding Site Interaction

AChE possesses a deep and narrow gorge, approximately 20 Å long, which contains two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.[10] Donepezil is a "dual binding site" inhibitor, interacting with both sites simultaneously.[11][12]

-

Peripheral Anionic Site (PAS): The dimethoxy indanone moiety of Donepezil binds to the PAS through π-π stacking interactions with key aromatic residues such as Trp286 and Tyr341.[10][13]

-

Catalytic Active Site (CAS): The benzylpiperidine moiety extends down the gorge to interact with the CAS, forming π-π stacking interactions with residues like Trp86 and His447.[13]

This dual-site occupation effectively blocks the entry of acetylcholine to the active site and stabilizes the enzyme in an inhibited conformation.[10][12] In vitro data characterize Donepezil as a mixed competitive and noncompetitive inhibitor.[12]

Caption: Donepezil's dual binding interaction within the AChE gorge.

Quantitative Data: Inhibitory Activity and Pharmacokinetics

The efficacy of Donepezil and its analogs is quantified by their inhibitory concentrations (IC50) against cholinesterases and their pharmacokinetic profiles.

Cholinesterase Inhibitory Activity

Donepezil is highly selective for AChE over butyrylcholinesterase (BChE).[14] Analogs have been developed to modulate this activity and selectivity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Donepezil | EeAChE¹ | 0.12 ± 0.01 | [14] |

| EfBChE² | 2.0 ± 0.1 | [14] | |

| Analog 8b (amine substituent) | EeAChE¹ | 0.021 ± 0.003 | [14] |

| EfBChE² | 0.48 ± 0.03 | [14] | |

| Analog 8c (n-propyl substituent) | EeAChE¹ | 0.14 ± 0.02 | [14] |

| EfBChE² | 2.1 ± 0.3 | [14] | |

| Donepezil-Tacrine Hybrid 15a | hAChE³ | 0.00021 ± 0.00002 | [11] |

| hBChE⁴ | 0.019 ± 0.001 | [11] | |

| Donepezil Analog 4m | AChE | 1.15 | [15] |

| Donepezil Analog 2g (m-amine) | AChE | 0.047 | [10] |

| ¹EeAChE: Acetylcholinesterase from Electrophorus electricus | |||

| ²EfBChE: Butyrylcholinesterase from Equus ferus | |||

| ³hAChE: Human Acetylcholinesterase | |||

| ⁴hBChE: Human Butyrylcholinesterase |

Pharmacokinetic Properties of Donepezil

Donepezil exhibits linear and dose-proportional pharmacokinetics, with a long half-life that permits once-daily dosing.[16][17]

| Parameter | Value | Reference |

| Bioavailability | ~100% | [4] |

| Time to Peak Plasma (Tmax) | 3-4 hours (10 mg tablet) | [9] |

| ~8 hours (23 mg tablet) | [9] | |

| Elimination Half-Life (t½) | ~70-80 hours | [16][17] |

| Time to Steady-State | ~15-21 days | [4][9] |

| Volume of Distribution (Vd) | 12-16 L/kg | [9] |

| Plasma Protein Binding | ~96% (75% to albumin) | [9][18] |

| Metabolism | Hepatic (CYP2D6, CYP3A4, glucuronidation) | [4][9] |

| Excretion | Urine (57%, 17% unchanged), Feces (15%) | [4][9] |

Pleiotropic (Non-Cholinergic) Mechanisms of Action

Beyond AChE inhibition, Donepezil engages with multiple pathological pathways in AD, contributing to a broader neuroprotective effect.

Modulation of Amyloid-β (Aβ) Pathophysiology

Donepezil can interfere with the amyloid cascade at multiple levels:

-

Inhibition of Aβ Aggregation: The PAS of AChE is known to promote the aggregation of Aβ peptides into neurotoxic fibrils. By binding to the PAS, Donepezil can physically hinder this interaction, thereby reducing Aβ aggregation.[11][19] At a concentration of 100 µM, Donepezil inhibits AChE-induced Aβ aggregation by 22%.[19]

-

Anti-inflammatory Effects: Soluble Aβ oligomers (AβO) are potent activators of microglia, leading to chronic neuroinflammation. Donepezil has been shown to directly inhibit this microglial activation by blocking the MAPK and NF-κB signaling pathways, thus reducing the release of inflammatory mediators like TNF-α, IL-1β, and nitric oxide.[6][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. goodrx.com [goodrx.com]

- 4. Donepezil - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 6. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicine.com [medicine.com]

- 10. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. ovid.com [ovid.com]

- 19. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Donepezil-benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil-benzyl bromide is a quaternary ammonium salt that serves as a key intermediate and a known impurity in the synthesis of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the known chemical properties of Donepezil-benzyl bromide, including its synthesis, physical and chemical characteristics, and analytical methodologies. Due to its primary role as a synthetic intermediate, publicly available data on its specific biological activity and detailed quantitative properties are limited. This document compiles the available information from various sources to serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

Chemical Identity and Physical Properties

Donepezil-benzyl bromide is a white to off-white solid. Its core structure consists of a dibenzyl-substituted piperidinium moiety linked to a dimethoxy-indanone fragment.

| Property | Value | Reference |

| IUPAC Name | 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide | [1] |

| Synonyms | Donepezil Quaternary Salt, 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide | [2][3] |

| CAS Number | 844694-85-5 | [1][2] |

| Molecular Formula | C₃₁H₃₆BrNO₃ | [1] |

| Molecular Weight | 550.53 g/mol | [1] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 191-196 °C | |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [4] |

Synthesis of Donepezil-benzyl bromide

Donepezil-benzyl bromide is primarily synthesized as an intermediate in the production of Donepezil. The general synthetic strategy involves the benzylation of a piperidine-containing precursor.

Synthetic Pathway Overview

The synthesis of Donepezil often involves the reaction of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one with benzyl bromide. This reaction leads to the formation of the quaternary ammonium salt, Donepezil-benzyl bromide, which is then typically hydrogenated to yield Donepezil.[] Another described method involves the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde, followed by reaction with benzyl bromide to form a pyridinium bromide intermediate, which is subsequently hydrogenated.[]

Caption: General synthetic pathway to Donepezil via Donepezil-benzyl bromide.

Detailed Experimental Protocol

The following protocol is adapted from described synthetic methods for Donepezil, where Donepezil-benzyl bromide is a key intermediate.

Materials:

-

5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride

-

Dichloromethane

-

20% Sodium hydroxide solution

-

Tetrabutylammonium bromide

-

Benzyl bromide

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (32.5g, 0.1mol), dichloromethane (150ml), 20% sodium hydroxide solution (300g), and tetrabutylammonium bromide (1.6g, 5.0mmol) is cooled to 5°C.[6]

-

Benzyl bromide (17.1g, 0.1mol) is added dropwise to the cooled mixture.[6]

-

The reaction mixture is stirred for 30 minutes after the addition of benzyl bromide is complete.[6]

-

The organic layer is separated from the aqueous layer.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The dichloromethane is evaporated under reduced pressure to yield the crude Donepezil-benzyl bromide.[6]

Caption: Experimental workflow for the synthesis of Donepezil-benzyl bromide.

Chemical Reactivity and Stability

General Reactivity

As a quaternary ammonium salt containing benzyl groups, Donepezil-benzyl bromide is expected to undergo reactions involving the cleavage of the carbon-nitrogen bond. Such compounds can act as benzylating agents. The presence of the indanone moiety also offers sites for various chemical transformations.

Stability Profile

Specific stability studies on Donepezil-benzyl bromide are not extensively reported in the literature. However, forced degradation studies on Donepezil provide insights into the potential stability of its precursors. Donepezil has been shown to be susceptible to degradation under alkaline and oxidative conditions.[] It is reasonable to infer that Donepezil-benzyl bromide may also exhibit sensitivity to these conditions.

Analytical Methods

The analysis of Donepezil and its impurities, including Donepezil-benzyl bromide, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the separation and quantification of Donepezil and its related substances.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at a wavelength of approximately 268 nm |

Gas Chromatography (GC)

GC methods can be employed for the detection of residual reactants like benzyl bromide in the final product. A validated GC method for the determination of benzyl bromide in Donepezil hydrochloride has been reported, which is crucial for ensuring the safety of the active pharmaceutical ingredient.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the signaling pathways associated with Donepezil-benzyl bromide itself. Its primary relevance in a biological context is as a precursor to Donepezil.

Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE).[6] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is a neurotransmitter associated with memory and cognition.[6] This mechanism of action is central to its therapeutic effect in Alzheimer's disease.

Caption: Mechanism of action of Donepezil.

Spectroscopic Data

Conclusion

Donepezil-benzyl bromide is a well-characterized intermediate in the synthesis of Donepezil. Its chemical and physical properties are consistent with its structure as a quaternary ammonium salt. While detailed quantitative data on its solubility and stability are sparse, established analytical methods allow for its detection and control as an impurity in the final drug product. The lack of data on its specific biological activity underscores its primary role as a synthetic precursor. Further research into the properties of this and other related impurities could provide a more complete understanding of the overall profile of Donepezil.

References

- 1. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. chalcogen.ro [chalcogen.ro]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

An In-depth Technical Guide to Donepezil-benzyl Bromide as a Donepezil Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Donepezil-benzyl bromide, a known process-related impurity of the Alzheimer's disease medication, Donepezil. This document details its chemical identity, formation pathways, and analytical methodologies for its detection and quantification. In the absence of specific toxicological data, a discussion on the potential risks associated with quaternary ammonium compounds and regulatory perspectives on impurities is also presented.

Introduction to Donepezil and its Impurities

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the palliative treatment of mild to moderate Alzheimer's disease.[1] The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing to ensure the safety and efficacy of the medication.[] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation of the drug substance.[3] Donepezil-benzyl bromide has been identified as a process-related impurity of Donepezil.[1]

Chemical Profile of Donepezil-benzyl Bromide

Donepezil-benzyl bromide is a quaternary ammonium salt. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,1-Dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide |

| Synonyms | Donepezil Quaternary Salt, Donepezil Impurity F |

| CAS Number | 844694-85-5 |

| Molecular Formula | C₃₁H₃₆BrNO₃ |

| Molecular Weight | 550.53 g/mol |

Formation of Donepezil-benzyl Bromide

Donepezil-benzyl bromide is primarily considered a synthesis-related impurity. Several synthetic routes for Donepezil utilize benzyl bromide as a reagent for the N-benzylation of a piperidine intermediate.[4] The formation of the quaternary ammonium salt, Donepezil-benzyl bromide, can occur as a side reaction if the tertiary amine of Donepezil reacts further with benzyl bromide.

Below is a diagram illustrating a plausible synthetic pathway for Donepezil where Donepezil-benzyl bromide can be formed as a byproduct.

Experimental Protocols

Synthesis of Donepezil-benzyl Bromide (for use as a reference standard)

This protocol is adapted from a described method for the preparation of Donepezil-benzyl bromide.[4]

Materials:

-

Donepezil hydrochloride

-

Dichloromethane

-

20% Sodium hydroxide solution

-

Tetrabutylammonium bromide

-

Benzyl bromide

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Acetyl chloride

-

Anhydrous ethanol

Procedure:

-

A mixture of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (Donepezil precursor, 0.1 mol), dichloromethane (150 ml), 20% sodium hydroxide solution (300 g), and tetrabutylammonium bromide (5.0 mmol) is cooled to 5°C.

-

Benzyl bromide (0.1 mol) is added dropwise and the mixture is stirred for 30 minutes after the addition is complete.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

The drying agent is filtered off, and the dichloromethane is evaporated to yield the crude Donepezil-benzyl bromide.

-

The residue is dissolved in ethyl acetate for acidification to form a salt.

-

The ethyl acetate solution is cooled to 0-5°C, and acetyl chloride (25ml) is added dropwise and stirred for 1 hour.

-

Anhydrous ethanol (35ml) is then added dropwise and the mixture is stirred for 2 hours.

-

The mixture is filtered to obtain a white solid, which is washed with ethyl acetate.

-

The solid is dried to yield Donepezil-benzyl bromide.

Analytical Method for Quantification of Donepezil-benzyl Bromide

Chromatographic Conditions (Proposed):

| Parameter | Suggested Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate buffer (pH adjusted to 2.7 with phosphoric acid) |

| Mobile Phase B | Acetonitrile:Methanol (85:15 v/v) |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 268 nm |

| Injection Volume | 20 µL |

System Suitability:

-

Tailing factor for Donepezil peak: Not more than 1.5

-

Theoretical plates for Donepezil peak: Not less than 2000

-

Relative standard deviation (RSD) for replicate injections: Not more than 2.0%

The workflow for the analysis would be as follows:

Quantitative Data and Acceptance Criteria

Specific quantitative data for Donepezil-benzyl bromide in commercial batches of Donepezil are not publicly available. The acceptance criteria for any impurity are typically established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7]

ICH Q3A(R2) Thresholds for Impurities in New Drug Substances:

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

For an impurity above the qualification threshold, toxicological studies are required to justify its safety.

Toxicological Assessment

There is no specific toxicological data available for Donepezil-benzyl bromide. However, as a quaternary ammonium compound (QAC), some general toxicological properties can be inferred. QACs are known to be irritants and can be corrosive at high concentrations.[8] While generally considered safe when used as directed in consumer products, ingestion, inhalation, or absorption of large amounts can lead to significant toxicity.[8]

In the context of pharmaceutical impurities, the primary concern would be the potential for adverse effects from chronic low-level exposure. The ICH M7 guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[7] Without specific data, a structure-activity relationship (SAR) analysis would be a first step in assessing the potential genotoxicity of Donepezil-benzyl bromide.

The logical flow for assessing the risk of a pharmaceutical impurity is outlined below:

Conclusion

Donepezil-benzyl bromide is a known process-related impurity in the synthesis of Donepezil. Its formation is mechanistically plausible, and it can be synthesized for use as a reference standard. While specific quantitative and toxicological data are not publicly available, established analytical techniques like RP-HPLC can be adapted for its control. The potential risks associated with this impurity can be evaluated within the framework of ICH guidelines, considering the toxicological class of quaternary ammonium compounds. For drug developers and manufacturers, controlling Donepezil-benzyl bromide to within acceptable limits as defined by regulatory standards is essential for ensuring the quality and safety of the final Donepezil drug product.

References

- 1. tsijournals.com [tsijournals.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. jpionline.org [jpionline.org]

- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Donepezilbenzyl Bromide (SSZOWVQOUFMSCQ-UHFFFAOYSA-M)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezilbenzyl bromide, identified by the InChIKey SSZOWVQOUFMSCQ-UHFFFAOYSA-M, is a quaternary ammonium compound primarily recognized as a key synthetic intermediate and a known impurity in the manufacturing of Donepezil. Donepezil is a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease. While the vast body of research focuses on the clinical applications and pharmacological profile of Donepezil, this guide consolidates the available technical information on this compound itself, including its synthesis, and its implicit role within the broader context of Donepezil-related research.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide[1] |

| InChIKey | SSZOWVQOUFMSCQ-UHFFFAOYSA-M[1] |

| CAS Number | 844694-85-5[2] |

| Molecular Formula | C31H36BrNO3[2] |

| Molecular Weight | 550.53 g/mol [2] |

| Synonyms | Donepezil quaternary salt, 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide[3][4] |

Core Research Applications

Direct research applications of this compound as a standalone therapeutic or investigational agent are not extensively documented in publicly available literature. Its primary significance in a research and development context lies in its role as:

-

A crucial intermediate in the synthesis of Donepezil: Understanding the formation and reactivity of this compound is essential for optimizing the manufacturing process of Donepezil.

-

An impurity standard in pharmaceutical analysis: As a known impurity, this compound serves as a reference standard for the development and validation of analytical methods to ensure the purity and quality of the final Donepezil active pharmaceutical ingredient (API).[5]

Synthesis and Experimental Protocols

The synthesis of this compound is an integral step in several reported synthetic routes to Donepezil. Below is a detailed experimental protocol for its preparation.

Synthesis of this compound

This protocol describes the quaternization of a piperidine nitrogen to form the title compound.

Experimental Protocol:

-

Reaction Setup: A mixture of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (32.5g, 0.1mol), dichloromethane (150ml), 20% sodium hydroxide solution (300g), and tetrabutylammonium bromide (1.6g, 5.0mmol) is prepared in a suitable reaction vessel.[3]

-

Cooling: The reaction mixture is cooled to 5°C with constant stirring.[3]

-

Addition of Benzyl Bromide: Benzyl bromide (17.1g, 0.1mol) is added dropwise to the cooled mixture.[3]

-

Reaction: The mixture is stirred for 30 minutes after the complete addition of benzyl bromide.[3]

-

Work-up: The organic layer is separated from the aqueous layer.[3]

-

Drying: The organic layer is dried over anhydrous magnesium sulfate.[3]

-

Isolation: The drying agent is removed by filtration, and the dichloromethane is evaporated under reduced pressure to yield this compound.[3]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Relationship to Donepezil and Mechanism of Action

This compound is the direct precursor to Donepezil in some synthetic pathways. The subsequent step typically involves the reduction of the indanone carbonyl group and debenzylation.

The biological activity of interest is associated with Donepezil, which functions as a selective and reversible inhibitor of acetylcholinesterase (AChE).[3][6]

Signaling Pathway of Donepezil's Action:

Caption: Mechanism of Donepezil's action at the synapse.

Donepezil's inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism through which it provides symptomatic relief in Alzheimer's disease.[3]

Quantitative Data

As this compound is primarily a synthetic intermediate, there is a lack of quantitative data regarding its biological activity. The relevant quantitative data pertains to the final product, Donepezil. For context, some inhibitory concentrations (IC50) for Donepezil against cholinesterases are provided.

Table 1: Inhibitory Activity of Donepezil

| Compound | Target | IC50 (µM) | Source |

| Donepezil | Acetylcholinesterase (AChE) | Varies by study (typically nM to low µM range) | [7] |

| Donepezil | Butyrylcholinesterase (BuChE) | Generally higher than for AChE | [8] |

Conclusion

This compound (InChIKey: SSZOWVQOUFMSCQ-UHFFFAOYSA-M) is a compound of significant interest to pharmaceutical chemists and analytical scientists involved in the development and production of Donepezil. While it is not an active therapeutic agent itself, its role as a key synthetic precursor and an analytical standard is critical. A thorough understanding of its synthesis and properties is paramount for ensuring the quality and efficiency of Donepezil manufacturing. Future research may explore any intrinsic biological activities of this quaternary ammonium salt, but its current applications are firmly rooted in the chemistry and analytics of its more famous derivative.

References

- 1. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]

- 2. This compound | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Donepezil Benzyl Bromide | 844694-85-5 [chemicea.com]

- 5. store.usp.org [store.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Donepezil Benzyl Bromide (CAS 844694-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil benzyl bromide (CAS 844694-85-5) is a quaternary ammonium salt derivative of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3][4] Structurally, it is identified as 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide.[1][2] While primarily documented as a synthetic intermediate or an impurity in the manufacturing of donepezil hydrochloride, its structural relationship to a potent acetylcholinesterase (AChE) inhibitor warrants a thorough examination of its potential biological activities and the methodologies for its study.[3][4][5][6][7]

This technical guide provides a comprehensive overview of Donepezil benzyl bromide, including its chemical properties. Given the limited direct research on this specific compound, this document extrapolates from the extensive studies on donepezil and its analogues to present relevant experimental protocols and potential signaling pathways of interest. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Donepezil benzyl bromide is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 844694-85-5 | [1][3][8][9] |

| Molecular Formula | C31H36BrNO3 | [1][5][8][9] |

| Molecular Weight | 550.53 g/mol | [3][5][9][10] |

| Synonyms | Donepezil Quaternary Salt, 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide | [1][4][11] |

| Appearance | White Solid | [7] |

| Melting Point | 191-196°C | [12] |

| Purity | >95% (HPLC) | [5] |

| Storage | Inert atmosphere, room temperature | [8] |

Postulated Biological Activity and Mechanism of Action

Based on its structural similarity to donepezil, Donepezil benzyl bromide is hypothesized to act as an inhibitor of acetylcholinesterase (AChE). The core mechanism of donepezil involves the reversible inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] This action is particularly relevant in the context of Alzheimer's disease, which is characterized by a cholinergic deficit.[13][14]

The N-benzylpiperidine moiety of donepezil is known to interact with the catalytic anionic site (CAS) of AChE, while the indanone portion binds to the peripheral anionic site (PAS).[13] It is plausible that Donepezil benzyl bromide retains the ability to interact with these sites.

Furthermore, research into donepezil analogues has explored multifunctional agents that also target other pathways implicated in Alzheimer's disease, such as the inhibition of butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), and the chelation of metal ions like copper and zinc.[14][15] Some studies have also investigated the potential for donepezil-like compounds to inhibit β-amyloid (Aβ) aggregation and act as BACE-1 inhibitors.[13][16][17]

Key Experimental Protocols

To characterize the biological activity of Donepezil benzyl bromide, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the evaluation of donepezil and its analogues.

In Vitro Enzyme Inhibition Assays

A common method for determining AChE and BChE inhibitory activity is the Ellman's method.

-

Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Reagents:

-

AChE (from electric eel) or BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (Donepezil benzyl bromide) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Principle: MAO activity can be measured by monitoring the production of hydrogen peroxide using a horseradish peroxidase-coupled reaction with a fluorescent probe like Amplex Red.

-

Reagents:

-

Recombinant human MAO-A and MAO-B

-

Substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

The test compound is pre-incubated with the MAO enzyme.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence generated by the reaction of H2O2 with Amplex Red in the presence of HRP is measured (excitation ~530-560 nm, emission ~590 nm).

-

IC50 values are calculated similarly to the cholinesterase assay.

-

In Vitro Neuroprotection Assays

-

Principle: To assess the potential neuroprotective effects of the compound against oxidative stress-induced cell death. The SH-SY5Y human neuroblastoma cell line is a common model. Oxidative stress can be induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media.

-

Pre-treat the cells with various concentrations of Donepezil benzyl bromide for a specified time.

-

Induce cytotoxicity by adding H2O2 or another neurotoxin.

-

After incubation, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Quantify the protective effect of the compound by comparing the viability of treated cells to control groups.

-

In Vivo Behavioral Models

-

Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking the cholinergic deficit in Alzheimer's disease. The ability of a test compound to reverse this amnesia is a measure of its pro-cognitive potential.

-

Procedure:

-

Administer the test compound (Donepezil benzyl bromide) to rodents (mice or rats) at various doses.

-

After a set period, administer scopolamine to induce amnesia.

-

Assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.

-

Compare the performance of the treated group to both a vehicle-treated control group and a scopolamine-only group.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of donepezil and its analogues are primarily attributed to the enhancement of cholinergic signaling. However, downstream effects and other potential mechanisms are also areas of active research.

Cholinergic Signaling Pathway

The fundamental pathway involves the inhibition of AChE, leading to increased acetylcholine levels in the synapse. This enhances the activation of nicotinic and muscarinic acetylcholine receptors, which are crucial for cognitive processes.

Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil benzyl bromide on AChE.

Experimental Workflow for Compound Evaluation

A logical workflow for the preclinical evaluation of a novel donepezil analogue like Donepezil benzyl bromide is depicted below.

Caption: Preclinical experimental workflow for the evaluation of Donepezil benzyl bromide.

Quantitative Data for Donepezil Analogues

While specific data for Donepezil benzyl bromide is not available in the public domain, Table 2 presents a compilation of inhibitory activities for donepezil and some of its analogues from published studies. This serves as a benchmark for potential research on Donepezil benzyl bromide.

| Compound | eeAChE IC50 (µM) | eqBuChE IC50 (µM) | hAChE IC50 (µM) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Reference |

| Donepezil | - | - | - | - | - | [14] |

| w18 | 0.220 | 1.23 | 0.454 | 3.14 | 13.4 | [15] |

| 5f | - | - | - | - | - | [14] |

| 3j | - | - | 0.498 ± 0.02 | - | - | [17] |

| 3g | - | - | 72.488 ± 3.69 | - | - | [17] |

Note: "eeAChE" refers to electric eel acetylcholinesterase, "eqBuChE" to equine butyrylcholinesterase, and "hAChE" to human acetylcholinesterase. Dashes indicate data not provided in the cited source.

Conclusion

Donepezil benzyl bromide, CAS 844694-85-5, is a structurally significant derivative of donepezil. Although it is primarily documented as a synthetic intermediate, its potential as a bioactive molecule warrants further investigation. This guide provides a comprehensive framework for such research, outlining the key chemical properties, postulated mechanisms of action, and detailed experimental protocols for its evaluation. The provided workflows and signaling pathway diagrams offer a logical and visual guide for researchers. Future studies are needed to elucidate the specific biological profile of Donepezil benzyl bromide and determine its potential as a lead compound in the development of novel therapies for neurodegenerative diseases.

References

- 1. store.usp.org [store.usp.org]

- 2. CAS 844694-85-5: 1,1-dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-… [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Donepezil Benzyl Bromide | 844694-85-5 [chemicea.com]

- 5. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]

- 6. Page loading... [guidechem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 844694-85-5|1,1-Dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide|BLD Pharm [bldpharm.com]

- 9. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Donepezil Benzyl Bromide (Donepezil Impurity) CAS#: 844694-85-5 [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. usiena-air.unisi.it [usiena-air.unisi.it]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of Benzyl Bromide in the Synthesis of Donepezil: A Technical Guide for Alzheimer's Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of benzyl bromide in the chemical synthesis of Donepezil, a cornerstone medication in the symptomatic treatment of Alzheimer's disease. While not a therapeutic agent itself, the chemical intermediate formed through the reaction with benzyl bromide is a critical precursor to the final active pharmaceutical ingredient. This document will explore the synthesis, mechanism of action of Donepezil, and the broader landscape of Donepezil-based derivatives in Alzheimer's research, presenting key data and experimental methodologies to inform further drug discovery and development efforts.

Chemical Synthesis of Donepezil: The Benzyl Bromide Step

The synthesis of Donepezil involves several key steps, with the introduction of the benzyl group via benzyl bromide being a crucial transformation. One common synthetic route involves the reaction of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one with benzyl bromide to yield Donepezil.[1] Another patented method describes the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde, followed by a reaction with benzyl bromide to form 1-benzyl-4-(5,6-dimethoxyindan-1-on-2-ylidene)methylpyridinium bromide, which is then hydrogenated to Donepezil.[2]

The chemical name for the intermediate often referred to as "Donepezil benzyl bromide" is 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide[3] or 1-benzyl-4-(5,6-dimethoxyindan-1-on-2-ylidene)methylpyridinium bromide.[2] It is considered an impurity or a synthetic intermediate of Donepezil.[3][4][5]

Below is a generalized workflow for a common synthesis pathway of Donepezil where benzyl bromide is a key reagent.

Experimental Protocol: Preparation of Condensed Bromide Salt

A patented process provides a detailed methodology for the synthesis of a key intermediate using benzyl bromide[6]:

-

Reaction Initiation : Benzyl Bromide (97.86g) is added to a solution of Pyridine-4-carboxaldehyde (58.50g) in N,N-dimethyl formamide (50ml) at ambient temperature.

-

Heating : The mixture is then heated to 60-65°C for 30 minutes.

-

Cooling and Addition of Reactants : The reaction mixture is cooled to ambient temperature. Acetic acid (500 ml), 5,6-Dimethoxy-l-indanone (100g), and methane sulphonic acid (9.99g) are added.

-

Second Heating Phase : The mixture is heated to 80-85°C for 17-18 hours.

-

Isolation and Purification : The reaction mixture is cooled and filtered. The resulting wet cake is washed with acetone.

-

Slurry and Final Drying : The wet cake is added to acetone to make a slurry, which is heated to about 50-55°C for 30 minutes, then cooled and filtered. The solid is washed with acetone, suck-dried, and then dried in an oven at 45-50°C for 3 to 5 hours to yield the condensed bromide salt.[6]

Mechanism of Action of Donepezil

Donepezil is a selective, reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[4][7][8][9] The primary therapeutic action of Donepezil in Alzheimer's disease is to increase the concentration of acetylcholine in the brain.[3][10][11] It achieves this by inhibiting the AChE enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[9][11] This enhancement of cholinergic neurotransmission is believed to improve cognitive function.[3][11] Donepezil exhibits high selectivity for AChE in the brain with minimal inhibitory effects on butyrylcholinesterase (BuChE), which is found in other parts of the body.[4][12]

Beyond its primary role as an AChE inhibitor, research suggests that Donepezil may have other neuroprotective effects, including[10][13]:

-

Protection against glutamate-induced excitotoxicity.[13]

-

Activation of neurotrophic mechanisms.[13]

-

Promotion of non-amyloidogenic pathways for Amyloid Precursor Protein (APP) processing.[13]

-

Indirect effects on cerebrovascular function, improving brain perfusion.[13]

-

Reduction of inflammation and prevention of cell damage.[10]

Role in Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques. Acetylcholinesterase has been shown to promote the aggregation of Aβ peptides through its peripheral anionic site (PAS).[14] Donepezil, by binding to this peripheral site, can inhibit AChE-induced Aβ aggregation.[14][15] In vitro studies have shown that Donepezil at a concentration of 100µM can inhibit AChE-induced Aβ aggregation by 22%.[14] Furthermore, long-term administration of high doses of Donepezil (4 mg/kg) in a mouse model of Alzheimer's disease (Tg2576) significantly reduced both soluble and insoluble Aβ in the brain.[14] However, a study in human patients with Alzheimer's disease did not show a reduction in brain Aβ accumulation after one year of Donepezil administration.[16]

Quantitative Data on Donepezil and its Derivatives

A significant area of research focuses on creating hybrid molecules based on the structure of Donepezil to target multiple aspects of Alzheimer's pathology. The N-benzylpiperidine moiety of Donepezil is a key pharmacophore responsible for AChE inhibition.[17] The following tables summarize the inhibitory activities of Donepezil and some of its derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-beta (Aβ) aggregation.

Table 1: Cholinesterase Inhibitory Activity of Donepezil and its Derivatives

| Compound | Target | IC₅₀ | Reference |

| Donepezil | AChE | 14 nM | [12] |

| Donepezil | AChE | 0.022 µM | [12] |

| Donepezil | AChE | 40.2 nM | [18] |

| Donepezil | BuChE | 5.6 µM | [12] |

| Donepezil-aniline hybrid (Compound 3) | AChE | 4.4 µM | [17] |

| Coumarin derivative (5a) | AChE | 0.11 nM | [12] |

| Indolinone derivative (108a) | AChE | 0.44 nM | [12] |

| Isothiochromanone derivative (82e) | AChE | 2.7 nM | [12] |

| 4-isochromanone hybrid (40a) | AChE | 8.9 nM | [18] |

| Donepezil derivative (45a) | AChE | 1.9 nM | [18] |

| Benzamide derivative (4) | AChE | 0.14 ± 0.03 nM | [19] |

| Donepezil-Tacrine Hybrids | AChE | IC₅₀ = 4.0-30.0 µM | [20] |

Table 2: Inhibition of Amyloid-β Aggregation by Donepezil and its Derivatives

| Compound | Assay | Inhibition | Concentration | Reference |

| Donepezil | AChE-induced Aβ aggregation | 22% | 100 µM | [15] |

| Donepezil-Curcumin hybrid (Compound 14) | Aβ₁₋₄₂ self-aggregation | 45.3% | 20 µM | [19] |

| Donepezil-Tacrine Hybrids | Aβ₁₋₄₂ self-mediated aggregation | Moderate | Not specified | [20] |

| Donepezil-Phthalimide hybrid (Compound 20) | β-amyloid aggregation | 72.5% | 10 µM | [21] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A commonly used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.

-

Reagents : Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate buffer), acetylcholinesterase (AChE) enzyme, and the test compound.

-

Procedure :

-

A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the buffer for a specified time (e.g., 15 minutes).

-

The reaction is initiated by the addition of DTNB and ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The rate of formation of this anion is measured by monitoring the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.

-

-

Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils.

-

Reagents : Aβ peptide (e.g., Aβ₁₋₄₂), Thioflavin T (ThT), buffer solution (e.g., phosphate buffer), and the test compound.

-

Procedure :

-

Aβ peptide is incubated in the buffer at a physiological temperature (e.g., 37°C) with or without the test compound at various concentrations.

-

At different time points, aliquots of the incubation mixture are taken and added to a solution of ThT.

-

The fluorescence intensity of ThT, which increases significantly upon binding to amyloid fibrils, is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

-

-

Data Analysis : The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).

Conclusion

Benzyl bromide is an essential reagent in the synthesis of Donepezil, a first-line treatment for Alzheimer's disease. The resulting N-benzylpiperidine moiety is a critical pharmacophore for the drug's primary mechanism of action: the inhibition of acetylcholinesterase. Current research is heavily focused on leveraging the Donepezil scaffold to create multi-target-directed ligands that not only address the cholinergic deficit but also other key pathological features of Alzheimer's disease, such as amyloid-beta aggregation. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to advance the design and evaluation of novel, more effective therapies for this devastating neurodegenerative disorder.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 3. Donepezil Benzyl Bromide | 844694-85-5 [chemicea.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. EP2370408A2 - A process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]

- 7. Reviewing the role of donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. goodrx.com [goodrx.com]

- 11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 12. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 13. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Changes in brain amyloid-β accumulation after donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

Synthesis of Donepezil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Donepezil Hydrochloride, a prominent therapeutic agent for Alzheimer's disease. This document details the core synthetic strategies, focusing on the preparation from key intermediates, and presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Introduction

Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, which is crucial for modulating the levels of the neurotransmitter acetylcholine in the brain. Its synthesis is a multi-step process that has been optimized over the years for improved yield, purity, and industrial scalability. The most common and industrially viable synthetic routes involve the condensation of two key intermediates: 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde. This guide will focus on the synthesis of these intermediates and their subsequent conversion to Donepezil Hydrochloride.

Core Synthetic Pathway

The principal synthetic route to Donepezil involves an aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde to form an unsaturated intermediate, followed by a reduction of the exocyclic double bond and subsequent conversion to the hydrochloride salt.

Caption: Overall synthetic pathway for Donepezil Hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Donepezil Hydrochloride, including reaction conditions and reported yields.

Table 1: Synthesis of 1-Benzylpiperidine-4-carboxaldehyde

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene | -78 | 1 | 92 | [1] |

| (1-Benzyl-4-piperidyl)methanol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -70 to rt | - | 96 | [2] |

Table 2: Condensation and Hydrogenation to Donepezil

| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5,6-Dimethoxy-1-indanone, 1-Benzylpiperidine-4-carboxaldehyde | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -80 to rt | - | 62 (condensation) | [3] |

| 1-Benzyl-4-((5,6-dimethoxy-1-indanon-2-ylidene)methyl)piperidine | 10% Palladium on Carbon (Pd/C) | Tetrahydrofuran (THF) | rt | - | 82 (hydrogenation) | [3] |

| 5,6-Dimethoxy-1-indanone, 1-Benzylpiperidine-4-carboxaldehyde | Alkali metal carbonates | - | Elevated | - | - | [4] |

Table 3: Conversion to Donepezil Hydrochloride

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| Donepezil (free base) | Methanolic HCl | Methanol | 92 | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of Donepezil Hydrochloride.

Synthesis of 5,6-Dimethoxy-1-indanone

The synthesis of 5,6-dimethoxy-1-indanone is a critical first step. An improved process involves the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid.[6][7]

Experimental Workflow:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. magritek.com [magritek.com]

- 3. US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL) - Google Patents [patents.google.com]

- 4. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

- 5. KR20120000754A - Preparation of Donepezil Hydrochloride Crystalline Form I - Google Patents [patents.google.com]

- 6. KR101648468B1 - Process for preparing Crystalline Form I of Donepezil Hydrochloride Salt - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

A Technical Guide to Cholinesterase Inhibitors and Their Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cholinesterase inhibitors, a critical class of therapeutic agents, particularly in the management of Alzheimer's disease. It covers their mechanism of action, key examples, inhibitory activity, and the fundamental synthetic strategies used to produce them.

Introduction to Cholinesterases

Cholinesterases are a family of enzymes responsible for the hydrolysis of choline-based esters. In the nervous system, their primary role is to break down the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses.[1][2] This precise regulation of ACh levels is vital for numerous cognitive functions, including memory, learning, and attention.[3]

There are two main types of cholinesterases:

-

Acetylcholinesterase (AChE): Primarily found in the brain, neuromuscular junctions, and red blood cells, AChE is highly specific for acetylcholine and is the main enzyme responsible for terminating synaptic transmission.[1]

-

Butyrylcholinesterase (BChE): Found in plasma, the liver, and glial cells in the brain, BChE has a broader substrate specificity and is thought to play a compensatory role in ACh hydrolysis when AChE activity is low.[1][4]

The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes significantly to cognitive decline.[5] Consequently, inhibiting cholinesterase enzymes to increase the synaptic concentration and duration of action of ACh has become a primary therapeutic strategy.[1][2]

Mechanism of Action

Cholinesterase inhibitors function by preventing the breakdown of acetylcholine by acetylcholinesterase in the synaptic cleft.[1][6] This leads to an accumulation of ACh, which enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.[4][7] The inhibitors are broadly classified based on their interaction with the enzyme's active site.[1]

-

Reversible Inhibitors: These agents, such as donepezil and galantamine, typically bind non-covalently to the enzyme's active site, competing with acetylcholine. Their action is temporary, and enzyme function is restored after the inhibitor is cleared.[1]

-

Pseudo-irreversible (Carbamate) Inhibitors: This class, which includes rivastigmine, acts by carbamylating the serine residue in the AChE active site. This forms a stable covalent complex that is hydrolyzed very slowly, leading to a prolonged duration of inhibition that outlasts the drug's plasma half-life.[5]

-

Irreversible Inhibitors: Primarily organophosphates used as pesticides or nerve agents, these compounds form an extremely stable, essentially permanent covalent bond with the enzyme.[1] This guide focuses on therapeutically relevant reversible and pseudo-irreversible inhibitors.

The following diagram illustrates the key events at a cholinergic synapse and the site of action for cholinesterase inhibitors.

Key Cholinesterase Inhibitors: Data and Synthesis

Several cholinesterase inhibitors are approved for clinical use, each with distinct properties and synthetic origins.

Donepezil

Donepezil is a highly selective, reversible inhibitor of AChE.[8] It is widely prescribed for mild to severe Alzheimer's disease.

Synthetic Approach: The synthesis of donepezil is centered around an aldol condensation reaction. Key precursors are a substituted indanone (e.g., 5,6-dimethoxy-1-indanone) and N-benzyl-4-piperidinecarboxaldehyde.[5][9] The condensation product is then reduced, typically via catalytic hydrogenation, to yield the final donepezil molecule.[5]

Rivastigmine

Rivastigmine is a pseudo-irreversible inhibitor that targets both AChE and BChE.[8] It is unique in its carbamate structure.

Synthetic Approach: The synthesis can be achieved through several routes. A common chemoenzymatic approach starts with 3-methoxyacetophenone.[10] Key steps involve stereoselective reduction to form a chiral alcohol precursor, followed by amination and subsequent reaction with a carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride) to form the final carbamate ester.[11]

Galantamine

Galantamine is a naturally derived, reversible cholinesterase inhibitor that also allosterically modulates nicotinic receptors, providing a dual mechanism of action.[12]

Synthetic Approach: The total synthesis of galantamine is complex due to its tetracyclic structure. A prominent strategy mimics its biosynthesis, relying on a key intramolecular oxidative phenol coupling of a precursor like 4'-O-methylnorbelladine to form the core structure.[13][14] Subsequent stereoselective reductions and cyclizations complete the synthesis.[13][15]

Other Notable Inhibitors

-

Tacrine: The first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, though its use is now limited by hepatotoxicity.[8][16] Its synthesis often involves the Friedländer annulation, reacting 2-aminobenzonitrile with cyclohexanone.[17][18]

-

Huperzine A: A natural alkaloid isolated from the club moss Huperzia serrata. It is a potent and highly selective AChE inhibitor. Its complex bicyclo[3.3.1] structure makes its total synthesis a significant challenge, often starting from precursors like (R)-pulegone.[2]

Comparative Inhibitory Activity

The potency of cholinesterase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for key inhibitors against both AChE and BChE. Note that values can vary based on experimental conditions and enzyme source.

| Inhibitor | Target Enzyme | IC₅₀ Value (nM) | Selectivity (BChE/AChE) |

| Donepezil | AChE (human) | 6.7 - 12.9 | ~1250 |

| BChE (human) | 7,400 - 10,300 | ||

| Rivastigmine | AChE (human) | 430 - 7,800 | ~0.08 - 0.5 |

| BChE (human) | 38 - 3,700 | ||

| Galantamine | AChE (human) | 410 - 1,500 | ~50 |

| BChE (human) | 20,000 - 52,000 | ||

| Tacrine | AChE (human) | 7.7 - 100 | ~0.7 |

| BChE (human) | 5.5 - 80 | ||

| Huperzine A | AChE (human) | 2.0 - 8.2 | ~650 |

| BChE (human) | 5,300 |

Data compiled from multiple sources. Absolute values may vary.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman.[19][20]

Principle: The assay measures the activity of AChE through a colorimetric reaction.[13] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[13] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is quantified by measuring its absorbance at or near 412 nm.[13][21] The rate of TNB²⁻ production is directly proportional to the enzyme activity. When an inhibitor is present, this rate decreases.

Detailed Protocol (96-Well Plate Format):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in Assay Buffer.

-

ATCh Solution (Substrate): 10-15 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh daily.

-

Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel or recombinant human) in Assay Buffer. Dilute to a working concentration that gives a linear rate of absorbance increase for at least 10 minutes (e.g., 0.05-0.1 U/mL).

-

Inhibitor Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in Assay Buffer to determine the IC₅₀ value.

-

-

Assay Plate Setup (in triplicate):

-

Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Control Wells (100% Activity): 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Solvent (e.g., DMSO).

-

Test Wells (Inhibitor): 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL of each inhibitor dilution.

-

-

Procedure:

-

Add Assay Buffer, Enzyme Solution, and Inhibitor/Solvent to the appropriate wells of a clear, flat-bottom 96-well microplate.

-

Mix gently and pre-incubate the plate for 15-30 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells (except the blank, which receives ATCh but no enzyme). The final volume should be 200 µL.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

Correct all rates by subtracting the rate of the blank well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

General Workflow for Inhibitor Screening

The process of identifying and characterizing new cholinesterase inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.

Conclusion and Future Directions

Cholinesterase inhibitors remain the cornerstone of symptomatic treatment for Alzheimer's disease. While current drugs like donepezil, rivastigmine, and galantamine provide modest benefits, research is ongoing. Future drug development efforts are focused on creating multi-target-directed ligands that not only inhibit cholinesterases but also address other pathological aspects of Alzheimer's, such as β-amyloid aggregation and oxidative stress. Advances in synthetic chemistry continue to enable the creation of novel molecular scaffolds, offering the potential for more potent, selective, and safer therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huperzine alkaloids: forty years of total syntheses - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00029J [pubs.rsc.org]